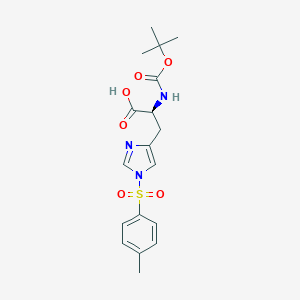

Boc-His(Tos)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJSEPKYJSEHW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424176 | |

| Record name | Boc-His(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35899-43-5 | |

| Record name | Boc-His(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Boc-His(Tos)-OH in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-butyloxycarbonyl-Nτ-tosyl-L-histidine, commonly abbreviated as Boc-His(Tos)-OH, is a critical building block in the field of biochemistry, particularly in the chemical synthesis of peptides. Its unique structure, featuring a Boc protecting group on the alpha-amino group and a Tosyl group on the imidazole side chain of histidine, offers a strategic advantage in controlling the complex process of peptide chain elongation. This technical guide provides an in-depth analysis of the application of this compound in solid-phase peptide synthesis (SPPS), detailing its role in preventing common side reactions and preserving stereochemical integrity. We present quantitative data on its performance, comprehensive experimental protocols for its use, and visual representations of the underlying chemical pathways to aid researchers in its effective implementation.

Introduction: The Challenge of Histidine in Peptide Synthesis

Histidine presents a unique set of challenges in solid-phase peptide synthesis. The nucleophilic nature of its imidazole side chain can lead to undesirable side reactions, including acylation by the activated carboxyl group of the incoming amino acid. Furthermore, the imidazole ring can act as a general base, catalyzing the racemization of the activated amino acid, thereby compromising the stereochemical purity of the final peptide. To circumvent these issues, protection of the imidazole nitrogen is essential. This compound is a derivative designed for the Boc/Bzl strategy of SPPS, providing robust protection of the histidine side chain throughout the synthesis.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group, typically removed at each cycle of peptide synthesis using a moderately strong acid like trifluoroacetic acid (TFA). The p-toluenesulfonyl (Tos) group, on the other hand, is a more stable protecting group for the imidazole side chain. It is resistant to the acidic conditions used for Boc deprotection but can be cleaved under the strong acidic conditions of the final cleavage step, typically using anhydrous hydrogen fluoride (HF).

Quantitative Performance Data

The choice of protecting group for the histidine side chain significantly impacts the level of racemization during peptide synthesis. The following table summarizes a comparative study on the extent of epimerization (D-isomer formation) when coupling this compound using different coupling reagents.

| Coupling Reagent | Base (Equivalents) | % Epimer (D-isomer) Formation | Reference |

| DCC | DIEA (3 equiv.) | Not specified, but higher than BOP with low DIEA | [1] |

| BOP | DIEA (3 equiv.) | Minimal (less than DCC) | [1] |

| BOP | DIEA (9 equiv.) | ~3% | [1] |

Table 1: Comparative Racemization of Boc-His(Tos) with Different Coupling Reagents. This data highlights the importance of the coupling conditions, particularly the amount of base used, in minimizing racemization.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual Boc-based solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin for Boc-SPPS, such as Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide).

-

Resin Swelling:

-

Place the desired amount of resin (typically 0.1-0.5 mmol) in a reaction vessel.

-

Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DCM.

-

Boc-SPPS Cycle for Amino Acid Coupling

This cycle is repeated for each amino acid to be added to the peptide chain.

-

Boc Deprotection:

-

Wash the resin with DCM (3 x 1 min).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3 x 1 min).

-

Wash with isopropanol (IPA) (2 x 1 min).

-

Wash with DCM (3 x 1 min).

-

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 1 min).

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Boc deprotection.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the Tosyl group from histidine.

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the reaction vessel of the HF cleavage apparatus.

-

Add a scavenger mixture to the resin. A common scavenger is anisole (10% v/v).

-

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1-2 hours.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Filter the peptide and wash it several times with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow and Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound in SPPS.

References

An In-depth Technical Guide to Boc-His(Tos)-OH: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-L-histidine(τ-Tos), commonly known as Boc-His(Tos)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document details its chemical and physical properties, structure, and established experimental protocols for its use in synthesizing peptides containing histidine residues, a frequent component of active sites in proteins and peptide-based therapeutics.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid L-histidine, chemically modified with two essential protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a p-toluenesulfonyl (Tosyl or Tos) group on the τ-nitrogen of the imidazole side chain.[1] These modifications prevent unwanted side reactions during peptide synthesis.[2] The compound typically presents as a powder.

Quantitative Data Summary

| Property | Value for this compound | Value for Boc-His-OH | Source(s) |

| Molecular Formula | C₁₈H₂₃N₃O₆S | C₁₁H₁₇N₃O₄ | [3][4] |

| Molecular Weight | 409.46 g/mol | 255.27 g/mol | [5][6] |

| CAS Number | 35899-43-5 | 17791-52-5 | [3][5] |

| Melting Point | Not available | 195 °C (dec.) | |

| pKa Values | Not available | Carboxylic Acid: ~2-3, Imidazole: ~6.0 | General knowledge |

Note: A specific melting point and experimentally determined pKa values for this compound are not consistently reported in publicly available literature. The pKa of the imidazole ring is significantly altered by the electron-withdrawing tosyl group.

Chemical Structure and Identification

The strategic placement of the Boc and Tosyl protecting groups is fundamental to the utility of this compound in peptide synthesis. The Boc group provides temporary protection for the N-terminus, which can be removed under mildly acidic conditions, while the Tosyl group offers more robust, "permanent" protection for the imidazole side chain, requiring strong acid for cleavage.[1][5]

Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [4] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C--INVALID-LINK--NC(=O)OC(C)(C)C | |

| InChI | InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1 | |

| InChIKey | DCLJSEPKYJSEHW-HNNXBMFYSA-N |

Visualization of Protecting Group Strategy

The diagram below illustrates the structure of this compound, highlighting the key protecting groups and the core L-histidine structure.

References

- 1. This compound | 35899-43-5 | Benchchem [benchchem.com]

- 2. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 35899-43-5, Boc Amino Acids, P3 BioSystems [p3bio.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

The Strategic Role of the Tosyl Group in Boc-His(Tos)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nim-tosyl-L-histidine (Boc-His(Tos)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic implementation of the tosyl (Tos) protecting group on the imidazole side chain of histidine, in conjunction with the Boc group on the α-amino group, is pivotal for the successful synthesis of complex peptides. This document delves into the chemical properties, synthesis, and application of this compound, with a focus on quantitative data, detailed experimental protocols, and logical workflows to guide researchers in its effective use.

Introduction: The Challenge of Histidine in Peptide Synthesis

Histidine presents a unique set of challenges in peptide synthesis. Its imidazole side chain is nucleophilic and can lead to undesirable side reactions, such as acylation, during the coupling of subsequent amino acids. Furthermore, the proximity of the imidazole ring to the α-carbon makes histidine highly susceptible to racemization during activation. The use of protecting groups is therefore essential to mitigate these issues. This compound is a widely employed derivative that addresses these challenges within the framework of Boc/Bzl (tert-butyloxycarbonyl/benzyl) peptide synthesis strategy.

The Dual Protection Strategy of this compound

The efficacy of this compound lies in its orthogonal protection scheme, where two distinct protecting groups, Boc and Tosyl, mask the reactive sites of the histidine molecule.

-

The Boc Group (Nα-protection): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality. Its role is to prevent the amino group from participating in peptide bond formation until it is intentionally removed. The Boc group is stable under the basic conditions used for neutralization steps in Boc-SPPS but is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA).

-

The Tosyl Group (Nπ-protection): The p-toluenesulfonyl (tosyl) group is employed to protect the imidazole side chain of histidine. By withdrawing electron density from the imidazole ring, the tosyl group significantly reduces its nucleophilicity, thereby preventing side-chain acylation. It also plays a role in suppressing racemization during the coupling reaction. The tosyl group is stable to the repetitive TFA treatments used for Boc group removal but can be cleaved under specific, often strong, acidic conditions or other deprotection methods.

Synthesis of this compound

The preparation of this compound involves a two-step process starting from L-histidine. First, the α-amino group is protected with the Boc group, followed by the tosylation of the imidazole side chain.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Boc-L-histidine (Boc-His-OH)

-

Dissolve L-histidine in a 1:1 mixture of dioxane and water.

-

Add triethylamine (1.5 equivalents) to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O; 1.1 equivalents) at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with an organic solvent (e.g., ethyl acetate) to remove byproducts.

-

Acidify the aqueous layer with a citric acid solution and extract the Boc-His-OH with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-His-OH.

Step 2: Synthesis of Boc-L-His(Tos)-OH

-

Dissolve Boc-L-histidine in a suitable solvent system, such as chloroform and methanol.

-

Add anhydrous sodium carbonate to the solution.

-

Add a solution of p-toluenesulfonyl chloride (TsCl; 1.0 equivalent) in chloroform dropwise to the stirred mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within an hour.

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by crystallization.

Below is a Graphviz diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

Application of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-SPPS. The following sections detail a typical cycle for the incorporation of a histidine residue using this derivative.

Experimental Protocol: Boc-SPPS Cycle for this compound Incorporation

This protocol assumes the synthesis is being carried out on a resin with a free amino group.

1. Boc Deprotection:

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes (pre-wash).

-

Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual acid.

2. Neutralization:

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

-

Wash the resin with DCM to remove excess base.

3. Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. Note: HOBt should not be added as it can cleave the tosyl group.[1]

-

Coupling: Add the pre-activated solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

4. Capping (Optional):

-

If the coupling is incomplete, the unreacted amino groups can be capped to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIEA in DMF.

5. Washing:

-

After the coupling (and optional capping) is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

The following diagram illustrates the Boc-SPPS cycle.

Caption: General workflow of a Boc-SPPS cycle.

Coupling Efficiency and Racemization

Histidine is known to be one of the more challenging amino acids to couple with high efficiency and without racemization. The use of the tosyl protecting group helps to mitigate these issues.

| Coupling Reagent | Condition | Racemization | Coupling Rate | Reference |

| DCC | Minimal DIEA | Low | Comparable to BOP | [2] |

| BOP | Minimal DIEA (3 equiv.) | Less than with DCC | Comparable to DCC | [2] |

| BOP | High DIEA (9 equiv.) | ~3% epimer formation | Comparable to DCC | [2] |

| HBTU | Standard conditions | Racemization can occur | Efficient | [3] |

Note: To minimize racemization when using this compound, it is crucial to use minimal amounts of base (DIEA) during the coupling step.[2]

Deprotection of the Tosyl Group

The final step in the synthesis of a histidine-containing peptide is the removal of all protecting groups, including the tosyl group from the histidine side chain, and cleavage of the peptide from the resin. The tosyl group is relatively stable and requires specific conditions for its removal.

Stability of the Tosyl Group

The N-tosyl group on the imidazole ring of histidine exhibits significant stability under the moderately acidic conditions used for Boc deprotection (e.g., 50% TFA in DCM). However, it is labile to very strong acids and certain other reagents.

| Reagent/Condition | Stability of Tosyl Group |

| 50% TFA in DCM | Stable |

| HOBt | Labile[1][4] |

| Anhydrous HF | Cleaved |

| TFMSA | Cleaved |

| Catalytic Hydrogenation | Cleavable |

| Sodium in liquid ammonia | Cleaved |

Experimental Protocols for Tosyl Group Cleavage

The choice of cleavage method depends on the other protecting groups present in the peptide and the overall synthetic strategy.

Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage

-

Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

-

Place the dry peptide-resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole or p-cresol, to trap carbocations generated during cleavage.

-

Cool the reaction vessel to -78 °C (dry ice/acetone bath).

-

Distill anhydrous HF into the reaction vessel.

-

Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours. The cleavage of Arg(Tos) may require longer reaction times.[5]

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash with cold ether.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

-

Caution: TFMSA is a very strong, corrosive acid.

-

Suspend the peptide-resin in a cleavage cocktail containing TFMSA, TFA, and a scavenger (e.g., thioanisole).

-

Stir the mixture at 0 °C to room temperature for 1-4 hours. The cleavage time depends on the specific peptide and resin linkage.[6]

-

Precipitate the peptide in cold diethyl ether.

-

Collect and wash the crude peptide.

Protocol 3: Catalytic Transfer Hydrogenation

This method can be used for the removal of the tosyl group, although it is less common in standard Boc-SPPS final cleavage. It offers a milder alternative to strong acids.

-

Dissolve the protected peptide in a suitable solvent.

-

Add a palladium catalyst (e.g., Pd/C).

-

Add a hydrogen donor, such as formic acid or ammonium formate.

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by HPLC or mass spectrometry.

-

Filter off the catalyst and isolate the deprotected peptide.

The diagram below illustrates the deprotection and cleavage workflow.

Caption: Final deprotection and cleavage pathways.

Potential Side Reactions

While this compound is designed to minimize side reactions, some potential issues can still arise:

-

Premature Cleavage of the Tosyl Group: The tosyl group can be inadvertently cleaved by HOBt, which is a common additive in many coupling protocols. Therefore, when coupling this compound, HOBt should be avoided.[1][4]

-

Racemization: Although suppressed, racemization can still occur, particularly with prolonged activation times or the use of excess base.[2]

-

Modification of Tryptophan: During strong acid cleavage, the released tosyl group can potentially modify tryptophan residues. The addition of scavengers helps to minimize this side reaction.

Conclusion

This compound is an indispensable tool for the incorporation of histidine in Boc-SPPS. The tosyl group provides robust protection for the imidazole side chain, effectively preventing common side reactions and reducing the risk of racemization. A thorough understanding of its chemical properties, appropriate coupling conditions, and specific deprotection protocols is crucial for the successful synthesis of high-purity, histidine-containing peptides. This guide provides the foundational knowledge and practical protocols to enable researchers to strategically and effectively utilize this compound in their peptide synthesis endeavors.

References

- 1. peptide.com [peptide.com]

- 2. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-His(Tos)-OH (CAS 35899-43-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-Nτ-tosyl-L-histidine, commonly referred to as Boc-His(Tos)-OH. This compound, identified by CAS number 35899-43-5, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document details its chemical and physical properties, outlines experimental protocols for its use, and discusses the critical aspects of its application in peptide synthesis, including the challenge of racemization.

Core Compound Data

This compound is a derivative of the amino acid L-histidine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole side chain is protected by a tosyl (Tos) group.[1][2] This dual protection scheme is fundamental to its utility in the stepwise assembly of peptide chains.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 35899-43-5 | [3][4] |

| Molecular Formula | C₁₈H₂₃N₃O₆S | [3][4][5] |

| Molecular Weight | 409.46 g/mol | [3][4][5] |

| Appearance | White to off-white or light yellow powder/crystal | [4][6] |

| Melting Point | ~125 °C (dec.) or 113-132 °C | [4][6] |

| Optical Rotation ([α]20/D) | +16 ± 1° (c=1% in methanol) | [4][6] |

| Purity | ≥98% (TLC), ≥98.0% (HPLC) | [6][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Temperature | -20°C to 15-25°C (varies by supplier) | [4][7] |

Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | (2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [5] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C--INVALID-LINK--NC(=O)OC(C)(C)C | [3][5] |

| InChI Key | DCLJSEPKYJSEHW-HNNXBMFYSA-N | [5][7] |

| Synonyms | Boc-L-His(Tos)-OH, N-α-t.-Boc-N-im-tosyl-L-histidine, Nalpha-(tert-Butoxycarbonyl)-tele-(p-toluenesulfonyl)-L-histidine | [1][4][8] |

Application in Peptide Synthesis

This compound is primarily used as an activated reagent in Boc solid-phase peptide synthesis (SPPS).[3] In this methodology, the Boc group serves as a temporary protecting group for the N-terminus, which is removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), while the tosyl group on the histidine side chain provides more permanent protection and is typically removed during the final cleavage of the peptide from the resin support with strong acids like hydrogen fluoride (HF).[9]

The imidazole side chain of histidine is known to catalyze the epimerization of the activated amino acid during coupling, leading to racemization.[2] The electron-withdrawing tosyl group on the imidazole ring helps to reduce this side reaction.[2]

Experimental Protocols

The following is a representative protocol for the incorporation of a this compound residue into a peptide chain during manual Boc-SPPS on a Merrifield resin.

General Boc-SPPS Cycle for Amino Acid Coupling

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x) and then with isopropanol (IPA) (2x) to remove residual acid.

-

-

Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Amino Acid Coupling: Proceed to the specific protocol for coupling this compound.

-

Washing: After coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Monitoring: Confirm the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

Specific Protocol for this compound Coupling

Important Consideration: The tosyl protecting group on the imidazole ring is labile to mild acid conditions.[1] Notably, the common coupling additive hydroxybenzotriazole (HOBt) can cleave the tosyl group.[1] Therefore, it is critical to perform the activation and coupling of this compound without the addition of HOBt.

Using BOP Reagent (Recommended for Reduced Racemization):

A study by Forest and Fournier demonstrated that using benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) for coupling this compound results in less racemization compared to dicyclohexylcarbodiimide (DCC), especially when the amount of base is minimized.[10]

-

Pre-activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and BOP reagent (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (3 equivalents). Note: Minimizing the amount of DIEA is crucial to suppress racemization.[10]

-

Allow the mixture to pre-activate for 5 minutes.

-

-

Coupling:

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction for completion.

-

Mandatory Visualizations

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. Peptide Synthesis [en.bio-protocol.org]

- 7. peptide.com [peptide.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. peptide.com [peptide.com]

- 10. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

The Strategic Imperative of Nα-Boc-Nim-tosyl-L-histidine in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic peptide development and complex chemical synthesis, the precise incorporation of histidine residues remains a critical challenge. The unique imidazole side chain of histidine, while central to the biological activity of many peptides, is also a primary source of side reactions and racemization during synthesis. This guide provides a comprehensive technical overview of Nα-Boc-Nim-tosyl-L-histidine (Boc-His(Tos)-OH), a key building block in Boc-based solid-phase peptide synthesis (SPPS), designed to mitigate these challenges. We will delve into its core functions, present comparative data, and provide detailed experimental protocols to aid researchers in its effective application.

Core Functionality: Suppressing Racemization and Side Reactions

The primary function of this compound in peptide synthesis is to provide robust protection for the histidine residue at two key positions: the α-amino group and the imidazole ring. The tert-butyloxycarbonyl (Boc) group offers temporary protection of the α-amino group, which is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) during each cycle of peptide chain elongation.[1]

The p-toluenesulfonyl (tosyl) group provides more permanent protection for the imidazole (Nim) nitrogen. This is crucial for two main reasons:

-

Prevention of Side Reactions: The nucleophilic imidazole ring can react with activated carboxyl groups during the coupling step, leading to unwanted acylation and other side products. The tosyl group effectively shields the imidazole nitrogen, preventing these reactions.[2]

-

Suppression of Racemization: Histidine is highly susceptible to racemization during activation. The imidazole side chain can act as an intramolecular base, leading to the loss of stereochemical integrity.[3] The electron-withdrawing nature of the tosyl group reduces the basicity of the imidazole ring, significantly minimizing the risk of racemization.[4]

Performance and Comparative Data

The selection of a protecting group for the histidine side chain is a critical decision that directly impacts the purity and yield of the final peptide. While various protecting groups have been developed, the tosyl group in this compound offers a balance of stability and controlled lability.

Quantitative Data on Racemization

Direct quantitative comparisons of racemization for various Boc-protected histidine derivatives are not always readily available in single studies. However, evidence from comparative studies allows for a clear performance hierarchy to be established. For instance, a study on the synthesis of the model peptide TRH showed that coupling this compound with the BOP reagent resulted in significantly less racemization compared to dicyclohexylcarbodiimide (DCC).[4][5] When minimal diisopropylethylamine (DIEA) was used with BOP, racemization was low, but with a larger amount of DIEA (9 equivalents), approximately 3% of the epimer was detected.[4][5]

| Protecting Group (on Imidazole) | Coupling Reagent | Base (Equivalents) | Racemization (% D-isomer) | Reference(s) |

| Tosyl (Tos) | BOP | DIEA (3) | Minimal | [4][5] |

| Tosyl (Tos) | BOP | DIEA (9) | ~3% | [4][5] |

| Tosyl (Tos) | DCC | - | Higher than BOP | [4][5] |

| 2,4-Dinitrophenyl (DNP) | - | - | Highly effective suppression | [6] |

| Trityl (Trt) | - | - | Prone to significant racemization | [6] |

Table 1: Comparative data on racemization of histidine with different protecting groups and coupling conditions. Note: Direct comparative quantitative data for all conditions in a single study is limited; this table synthesizes findings from multiple sources.

Experimental Protocols

The following protocols provide detailed methodologies for the effective use of this compound in Boc-SPPS.

Protocol 1: Coupling of Nα-Boc-Nim-tosyl-L-histidine using BOP Reagent

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Nα-Boc-Nim-tosyl-L-histidine (this compound) (3 equivalents)

-

BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagent (3 equivalents)

-

Diisopropylethylamine (DIEA) (3 equivalents for minimal racemization)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.) and BOP reagent (3 eq.) in DMF. Add DIEA (3 eq.) to the solution. Note: For optimal racemization suppression, it is crucial to use a minimal amount of DIEA.[4][5]

-

Coupling Reaction: Drain the DCM from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (no blue color) indicates the absence of free primary amines and the completion of the coupling.

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Deprotection of the Nim-tosyl Group

The Nim-tosyl group is generally stable to the repetitive TFA treatments used for Boc group removal. However, it can be cleaved by certain reagents, sometimes unintentionally. Hydroxybenzotriazole (HOBt), often used as an additive in coupling reactions, can cleave the tosyl group.[1] Therefore, it is recommended to perform couplings with this compound in the absence of HOBt. For intentional deprotection on-resin, a nucleophilic reagent is required.

Materials:

-

Peptide-resin with Nim-tosyl protected histidine

-

Thiophenol

-

DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Deprotection: Prepare a solution of 20% thiophenol in DMF. Add this solution to the resin and agitate at room temperature. The reaction time can vary, so it is advisable to monitor the progress by cleaving a small sample of the resin and analyzing it by HPLC-MS.

-

Washing: After complete deprotection, thoroughly wash the resin with DMF and DCM to remove the deprotection reagents and byproducts.

Visualization of Workflows and Pathways

Boc-SPPS Cycle for Histidine Incorporation

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of a this compound residue.

Logical Relationship of Histidine Protecting Groups in Boc-SPPS

This diagram outlines the decision-making process for selecting a histidine protecting group in Boc-SPPS based on the desired outcome.

Role in the Synthesis of Bioactive Peptides and Signaling Pathways

Histidine residues are frequently found in the active sites of enzymes and play crucial roles in the binding and function of peptide hormones and neurotransmitters. Their ability to act as both a proton donor and acceptor at physiological pH makes them vital for many biological processes.[7] The synthesis of these bioactive peptides with high purity, made possible by reagents like this compound, is essential for studying their roles in signaling pathways.

For example, Angiotensin II, a peptide hormone that plays a key role in blood pressure regulation, contains a critical histidine residue.[8][9] The synthesis of Angiotensin II and its analogues for research and therapeutic purposes relies on the precise incorporation of this histidine without racemization.[10] Angiotensin II exerts its effects by binding to G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that lead to vasoconstriction and other physiological responses.[11]

Similarly, Luteinizing Hormone-Releasing Hormone (LHRH), another peptide hormone containing histidine, is central to the reproductive system.[12][13] The synthesis of LHRH analogues is a key strategy in the treatment of hormone-dependent cancers. The stereochemical integrity of the histidine residue is paramount for receptor binding and downstream signaling through its GPCR.

The use of this compound in the synthesis of these and other histidine-containing peptides allows for the production of high-fidelity probes to investigate these signaling pathways and to develop novel therapeutics that target them. The imidazole side chain of histidine is often directly involved in peptide-protein interactions, including cation-π, π-π stacking, and hydrogen bonding, which are fundamental to the specificity of ligand-receptor binding.[14][15][16]

Signaling Pathway Example: Angiotensin II

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 5. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of angiotensin II analogues containing a Val-His replacement, Val psi[CH(CONH2)NH]His - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diversity of pathways for intracellular angiotensin II synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 13. scirp.org [scirp.org]

- 14. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Purpose of Boc protection in solid-phase peptide synthesis

An In-Depth Technical Guide on the Purpose of Boc Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy, a foundational methodology in solid-phase peptide synthesis (SPPS). It details the core principles, experimental protocols, and potential challenges associated with this technique, offering valuable insights for professionals in peptide research and drug development.

Core Principles of the Boc Protection Strategy

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, facilitates the stepwise construction of peptides on an insoluble resin support.[1] This approach streamlines the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][] The two most prominent strategies in SPPS are distinguished by the protecting group used for the α-amino group of the amino acids: the acid-labile Boc group and the base-labile Fmoc group.[1]

The Boc protection strategy utilizes the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids.[3] In this scheme, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which are cleaved under stronger acidic conditions.[3] This difference in acid lability between the temporary Nα-Boc group and the more permanent side-chain protecting groups enables the selective deprotection and stepwise elongation of the peptide chain.[3]

The general cycle of Boc-SPPS involves the following key steps:

-

Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[3]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA).[3]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.[3]

-

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.[3]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

The Boc-SPPS Workflow: A Visual Guide

The following diagram illustrates the cyclical nature of the Boc-SPPS workflow.

Boc Deprotection Mechanism

The removal of the Boc group is an acid-catalyzed process that generates a carbocation intermediate.

During Boc deprotection, tert-butyl cations are formed.[4][5] These cations can react with nucleophilic amino acid side chains, such as those of Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), leading to undesired side products.[4][5] The addition of scavengers, such as 0.5% dithioethane (DTE), to the cleavage solution can help to trap these reactive cations.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the Boc-SPPS workflow.

Table 1: Reagents and Conditions for Boc-SPPS Cycles

| Step | Reagent/Condition | Concentration/Time | Purpose |

| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% | Removal of the Nα-Boc group[6] |

| Pre-wash | 5 minutes | Initial treatment[6] | |

| Main Reaction | 15-25 minutes | Complete deprotection[6] | |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% | Neutralization of the N-terminal ammonium salt[7] |

| Reaction Time | 3-5 minutes | Formation of the free amine[7] | |

| Coupling | Boc-Amino Acid | 3-4 equivalents | To drive the reaction to completion[8] |

| Coupling Reagent (e.g., HBTU, HATU) | 3-4 equivalents | Activation of the carboxylic acid[8] | |

| Reaction Time | 15-60 minutes | Peptide bond formation[8] | |

| Final Cleavage | Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) | - | Cleavage from resin and removal of side-chain protecting groups[3] |

Table 2: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc-SPPS | Fmoc-SPPS |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acidic (TFA) | Basic (Piperidine) |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage | Strong Acid (HF, TFMSA) | Acidic (TFA) |

| Advantages | - Less expensive[1]- Can be advantageous for "difficult" or aggregation-prone sequences[1][9] | - Milder reaction conditions[1]- High yields[1]- Amenable to automation[1]- Suitable for sensitive residues and modified peptides[1] |

| Disadvantages | - Requires highly corrosive and hazardous HF for final cleavage[1]- Harsher deprotection conditions[] | - More expensive[1]- Base-labile protecting groups can be problematic for certain sequences |

Detailed Experimental Protocols

Resin Preparation and First Amino Acid Coupling (Merrifield Resin)

-

Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.[1]

-

Prepare the cesium salt of the first Boc-protected amino acid.[6]

-

Add the Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF).

-

Heat the mixture to 50°C and stir for 12-24 hours.

-

Wash the resin thoroughly with DMF, a DMF/water mixture, DMF, and finally DCM.

-

Dry the resin under vacuum.

Standard Boc-SPPS Cycle

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Boc Deprotection:

-

Washing: Wash the resin with DCM (2x) and isopropanol (IPA) (2x).[6]

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM to the resin.

-

Stir for 3-5 minutes.

-

-

Washing: Wash the resin with DCM (3x).

-

Coupling:

-

In a separate vessel, dissolve the Boc-amino acid (3-4 eq.), a coupling reagent like HBTU (3-4 eq.), and HOBt (if using HBTU) in DMF.[8]

-

Add DIEA (6-8 eq.) to activate the amino acid solution.[8]

-

Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[8]

-

Monitor the reaction progress using a qualitative test such as the ninhydrin test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.[8]

-

Repeat the cycle for each subsequent amino acid.

Final Cleavage and Peptide Precipitation (HF Cleavage)

Caution: Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole, p-cresol) to the resin.

-

Cool the apparatus to -5 to 0°C.

-

Distill liquid HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin and cleaved peptide with cold diethyl ether to precipitate the peptide.

-

Filter and collect the crude peptide.

-

Purify the peptide using techniques such as high-performance liquid chromatography (HPLC).

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially impacting the purity and yield of the final peptide.

-

Diketopiperazine Formation: This occurs at the dipeptide stage, particularly with proline as one of the first two residues, leading to the cleavage of the dipeptide from the resin.[6][11] In situ neutralization protocols can help suppress this side reaction.[11]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions.[6][11] This can lead to a mixture of α- and β-coupled peptides.[11] Using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction.[11]

-

Homoserine Lactone Formation: During HF cleavage, tert-butyl cations can alkylate the thioether sidechain of a C-terminal methionine, which can then cyclize to form a homoserine lactone.[6][11]

-

Pyroglutamate Formation: The deprotection of glutamic acid during HF cleavage can lead to the formation of an acylium ion, which can cyclize to form a pyroglutamine residue.[11]

-

Alkylation of Sensitive Residues: As mentioned earlier, the tert-butyl cations generated during Boc deprotection can alkylate nucleophilic side chains of residues like Trp, Cys, and Met.[4][5]

Conclusion: The Role of Boc Protection in Modern Peptide Synthesis

The Boc protection strategy, while being one of the original methods for SPPS, remains a valuable tool for peptide chemists.[1] Its advantages in synthesizing "difficult" or aggregation-prone sequences make it a relevant technique in modern peptide research and development.[1][9] However, the requirement for the highly corrosive and hazardous HF for final cleavage is a significant drawback.[1] The choice between Boc and the more widely used Fmoc strategy depends on several factors, including the peptide sequence, desired purity, available equipment, and cost considerations.[1] A thorough understanding of the chemistry, advantages, and limitations of each strategy is crucial for the successful synthesis of high-quality peptides.

References

The Guardian of Chirality: A Technical Guide to Imidazole Side Chain Protection in Histidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unique chemical properties of the histidine imidazole side chain present a significant challenge in peptide synthesis and the development of histidine-containing pharmaceuticals. Its nucleophilic character and ability to act as an intramolecular base catalyst make it highly susceptible to racemization and various side reactions during synthesis. Protecting the imidazole side chain is therefore a critical step to ensure the stereochemical integrity and purity of the final peptide product. This in-depth technical guide explores the rationale behind histidine side chain protection, provides a comparative analysis of common protecting groups, and offers detailed experimental protocols for their application and removal.

The Imperative for Imidazole Side Chain Protection

The decision to protect the imidazole side chain of histidine is driven by two primary concerns: the prevention of racemization and the mitigation of undesirable side reactions.

1.1. Prevention of Racemization:

Histidine is one of the most racemization-prone amino acids during peptide synthesis.[1] The lone pair of electrons on the π-nitrogen (N-π) of the unprotected imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated carboxyl group. This leads to the formation of a planar, achiral enolate intermediate, which upon re-protonation can yield a mixture of L- and D-histidine enantiomers, compromising the biological activity of the final peptide.[2][3] Protection of the imidazole nitrogen, particularly the N-π nitrogen, is the most effective strategy to suppress this epimerization.[3]

1.2. Avoidance of Side Reactions:

The nucleophilic nature of the unprotected imidazole ring can lead to several side reactions during peptide synthesis:

-

N-acylation: The imidazole nitrogen can react with activated carboxyl groups, leading to the formation of acyl-imidazole intermediates. While often reversible, this can lead to the formation of impurities.[1]

-

Reaction with Coupling Reagents: Unprotected imidazole can react with certain coupling reagents, such as carbodiimides, leading to undesired adducts.

-

Modification during Deprotection: The imidazole ring can be susceptible to modification by reactive species generated during the cleavage of other protecting groups or the peptide from the resin.

A Comparative Analysis of Imidazole Protecting Groups

The choice of protecting group depends on the overall synthetic strategy, specifically whether a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) Nα-protection strategy is employed.

2.1. Protecting Groups for Boc Solid-Phase Peptide Synthesis (SPPS):

| Protecting Group | Abbreviation | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Labile to trifluoroacetic acid (TFA); often removed concurrently with the Nα-Boc group.[1] |

| 2,4-Dinitrophenyl | Dnp | Stable to acid but cleaved by thiolysis (e.g., thiophenol). Offers excellent protection against racemization.[4] |

| Tosyl | Tos | Cleaved by strong acids like HF or TFMSA. Can be sensitive to HOBt.[4] |

| Benzyloxymethyl | Bom | Offers very effective suppression of racemization.[3] Cleaved by strong acids (HF, HBr/TFA) or hydrogenolysis.[5] |

2.2. Protecting Groups for Fmoc Solid-Phase Peptide Synthesis (SPPS):

| Protecting Group | Abbreviation | Key Characteristics |

| Trityl | Trt | Acid-labile, typically removed with 90% TFA. Widely used but offers only minor suppression of racemization as it protects the τ-nitrogen.[3][6] |

| 4-Methoxytrityl | Mmt | More acid-labile than Trt, removed with 1-2% TFA in DCM.[6] |

| 4-Methyltrityl | Mtt | Intermediate acid lability between Trt and Mmt.[6] |

| tert-Butoxycarbonyl | Boc | Highly effective at reducing racemization, even at elevated temperatures. Stable to piperidine but cleaved by TFA.[3] |

2.3. Quantitative Comparison of Racemization:

The following table summarizes available quantitative data on the extent of racemization with different protecting groups under various conditions.

| Nα-Protection | Imidazole Protection | Coupling Conditions | % D-Isomer (Racemization) | Reference |

| Fmoc | Trt | 10 min at 50 °C | 6.8% | [7] |

| Fmoc | Boc | 10 min at 50 °C | 0.18% | [7] |

| Fmoc | Trt | 2 min at 90 °C | >16% | [7] |

| Fmoc | Boc | 2 min at 90 °C | 0.81% | [7] |

| Fmoc | Trt | HCTU/6-Cl-HOBt/DIEA | ~4% | [8] |

| Fmoc | MBom | HCTU/6-Cl-HOBt/DIEA | <0.5% | [8] |

Experimental Protocols

3.1. Synthesis of Protected Histidine Derivatives:

3.1.1. Synthesis of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH):

This synthesis involves the reaction of Nα-Boc-L-histidine with 2,4-dinitrofluorobenzene (DNFB) in the presence of a base.

-

Materials: Nα-Boc-L-histidine, 2,4-dinitrofluorobenzene (DNFB), sodium bicarbonate, acetone, water, ethyl acetate, hydrochloric acid.

-

Procedure:

-

Dissolve Nα-Boc-L-histidine in a mixture of acetone and water.

-

Add sodium bicarbonate to the solution.

-

Add a solution of DNFB in acetone dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Wash the aqueous solution with ethyl acetate to remove unreacted DNFB.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

3.2. Deprotection of Imidazole Protecting Groups:

3.2.1. Removal of the Dnp Group:

The Dnp group is typically removed by thiolysis.

-

Reagents: 20% Thiophenol in dimethylformamide (DMF).

-

Procedure (on-resin):

-

Wash the peptide-resin with DMF.

-

Treat the resin with a solution of 20% thiophenol in DMF for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove all colored byproducts.

-

3.2.2. Removal of Trityl (Trt), Methoxytrityl (Mmt), and Methyltrityl (Mtt) Groups:

These groups are removed by acidolysis with varying concentrations of trifluoroacetic acid (TFA).

-

Trt Group: Typically removed with 90% TFA in a cleavage cocktail during the final cleavage of the peptide from the resin.[6]

-

Mmt Group: Can be removed with 1-2% TFA in DCM.[6] A common procedure involves repeated treatments with a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM.

-

Mtt Group: Can be removed with a solution of 1% TFA and 5% TIS in DCM, often requiring multiple treatments. Alternatively, a solution of hexafluoroisopropanol (HFIP) in DCM can be used.[9]

3.2.3. Removal of the Bom Group:

The Bom group is cleaved by strong acids or hydrogenolysis.

-

Acidolysis: Treatment with hydrogen bromide (HBr) in trifluoroacetic acid (TFA) or anhydrous hydrogen fluoride (HF).[5]

-

Hydrogenolysis: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).[5]

Visualizing the Rationale and Workflow

Caption: Logical flow demonstrating the necessity of histidine side chain protection.

Caption: A generalized experimental workflow for utilizing protected histidine in SPPS.

Caption: A decision tree for selecting an appropriate histidine protecting group.

Conclusion

The protection of the imidazole side chain of histidine is an indispensable strategy in modern peptide synthesis to ensure the production of high-purity, stereochemically defined peptides. The choice of protecting group is a critical decision that must be guided by the specific requirements of the synthetic strategy and the desired level of racemization suppression. This guide provides the foundational knowledge and practical protocols to aid researchers, scientists, and drug development professionals in making informed decisions for the successful synthesis of histidine-containing peptides.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. chembk.com [chembk.com]

Boc-His(Tos)-OH molecular weight and empirical formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on the chemical properties and application of Nα-tert-butyloxycarbonyl-Nim-tosyl-L-histidine, commonly known as Boc-His(Tos)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly within Boc-based strategies.

Core Properties of this compound

This compound is an amino acid derivative where the alpha-amino group is protected by a Boc group, and the imidazole side chain of histidine is protected by a tosyl (Tos) group. This dual protection scheme is fundamental for its controlled incorporation into a growing peptide chain.

Quantitative Data

The key quantitative molecular data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Weight | 409.5 g/mol (also cited as 409.46 g/mol ) | [1][2][3][4] |

| Empirical Formula | C₁₈H₂₃N₃O₆S | [1] |

| CAS Number | 35899-43-5 |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-based solid-phase peptide synthesis.[5] The Boc group serves as a temporary protecting group for the N-terminus, which is removed under moderately acidic conditions, while the tosyl group on the imidazole side chain provides more permanent protection that is typically removed during the final cleavage of the peptide from the resin.[6]

The tosyl protecting group is advantageous due to its cost-effectiveness.[7] However, it is less effective at preventing racemization compared to other protecting groups like Dnp (2,4-dinitrophenyl).[7][8] A notable characteristic of the tosyl group is its lability under certain coupling conditions; it can be prematurely cleaved by HOBt (Hydroxybenzotriazole), which is often used to suppress racemization during the coupling step.[8][9] Therefore, when using coupling reagents that generate HOBt, such as HBTU, or when HOBt is added as a co-reagent, alternative activation methods for this compound are recommended.[5][9] Studies have shown that using the BOP reagent with minimal amounts of diisopropylethylamine (DIEA) can lead to less racemization compared to using DCC.[10][11]

General Experimental Protocol: Boc-SPPS Coupling of this compound

This protocol outlines a single coupling cycle for incorporating a this compound residue into a peptide chain synthesized on a solid support (e.g., MBHA resin) using a Boc-based strategy.

1. Resin Preparation:

-

Start with the peptide-resin which has a free amino group from the previous deprotection step.

-

Neutralize the resin-bound amine salt. This is typically achieved by washing the resin with a 5-10% solution of a tertiary amine, such as diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[6]

-

Wash the resin thoroughly with DCM and then DMF to remove excess base and prepare for coupling.

2. Amino Acid Activation:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in DMF.

-

Add a coupling reagent. For instance, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used.[12]

-

Add DIEA (2-4 equivalents) to the activation mixture.

-

Note: As the tosyl group can be cleaved by HOBt, activation methods that do not involve or generate HOBt are preferred to maintain side-chain protection.[5][9]

3. Coupling Reaction:

-

Add the activated this compound solution to the prepared resin.

-

Agitate the mixture at room temperature for a period of 1-2 hours to ensure the reaction goes to completion.

-

The progress of the coupling reaction can be monitored using a qualitative test, such as the ninhydrin (Kaiser) test, to detect any remaining free primary amines.

4. Washing:

-

After the coupling is complete, drain the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF followed by DCM to remove any unreacted reagents and byproducts.

5. Deprotection of the Nα-Boc Group:

-

To prepare for the next coupling cycle, remove the Nα-Boc protecting group.

-

Treat the peptide-resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[6] This step is usually performed for about 20-30 minutes.

-

The cleavage of the Boc group generates a tert-butyl cation, which can be scavenged to prevent side reactions.[6]

-

Following deprotection, wash the resin extensively with DCM and DMF to remove TFA and prepare for the next coupling cycle (neutralization step).

This cycle is repeated for each amino acid to be added to the peptide chain.

Workflow Visualization

The following diagram illustrates the general workflow of a single cycle in Boc-based solid-phase peptide synthesis, as described in the protocol.

Caption: Boc-SPPS Cycle for Amino Acid Incorporation.

References

- 1. This compound | C18H23N3O6S | CID 6455010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. This compound | 35899-43-5 | BLH-2109 | Biosynth [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 11. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36)-nh2 - Google Patents [patents.google.com]

An In-depth Technical Guide to Nα-Boc-Nτ-tosyl-L-histidine (Boc-His(Tos)-OH)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical properties, stability, and applications of Boc-His(Tos)-OH, a critical building block in solid-phase peptide synthesis (SPPS).

Introduction

Nα-Boc-Nτ-tosyl-L-histidine, commonly abbreviated as this compound, is a derivative of the amino acid L-histidine used extensively in peptide synthesis.[1] The molecule features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the tosyl (Tos) group on the τ-nitrogen of the imidazole side chain. The Boc group provides temporary protection of the N-terminus, which is removed at each cycle of the synthesis, while the tosyl group offers semi-permanent protection for the reactive imidazole side chain to prevent undesirable side reactions during peptide assembly.[2] This derivative is a standard building block for the incorporation of histidine residues via the Boc solid-phase peptide synthesis (SPPS) methodology.

Physical and Chemical Properties

This compound is typically supplied as a white to slightly yellow or beige powder. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [3] |

| Synonyms | Boc-L-His(Tos)-OH, N-α-t.-Boc-N-im-tosyl-L-histidine, Nalpha-Boc-tele-tosyl-L-histidine | [3] |

| CAS Number | 35899-43-5 | [1][3][4] |

| Molecular Formula | C₁₈H₂₃N₃O₆S | [3][4][5] |

| Molecular Weight | 409.46 g/mol | [1][6] |

| Appearance | White to slight yellow to beige powder | |

| Purity (Typical) | ≥98.0% (HPLC), ≥98% (TLC) | |

| Optical Rotation | [α]²⁵/D +10.0 to +13.0° (c=1 in dioxane) | |

| Solubility | Clearly soluble in ethanol (50 mg/mL) | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C--INVALID-LINK--O)NC(=O)OC(C)(C)C | [1][3] |

Stability, Storage, and Handling

Storage: this compound should be stored at a temperature of 15-25°C.

Stability: The stability of the tosyl protecting group on the imidazole ring is a critical consideration during peptide synthesis.

-

Acid Lability: The tosyl group is readily cleaved under mild acid conditions.[7][8] This lability dictates the choice of reagents used during the coupling step.

-

Instability to HOBt: A significant characteristic of this compound is the instability of the tosyl group in the presence of 1-Hydroxybenzotriazole (HOBt).[7][8] HOBt, a common additive in carbodiimide-mediated coupling reactions to suppress racemization and improve efficiency, can prematurely cleave the tosyl group.[2][7] This can lead to unprotected histidine side chains on the resin, which may cause side reactions in subsequent synthesis steps. Therefore, it is imperative to activate this compound for coupling without the addition of HOBt.[7][8]

-

Racemization: Histidine residues are particularly susceptible to racemization during the activation step of peptide coupling.[9][10] The tosyl protecting group is considered less effective at preventing this racemization compared to other protecting groups like dinitrophenyl (Dnp).[2]

The diagram below illustrates the critical instability of the tosyl group during the activation phase of peptide synthesis when HOBt is present.

Application in Boc-SPPS

This compound is a cornerstone reagent for incorporating histidine into a peptide sequence using the Boc-SPPS strategy. The general workflow involves a cycle of deprotection, neutralization, and coupling, followed by a final cleavage and deprotection step.

The diagram below outlines the typical workflow for incorporating a this compound residue during Boc-SPPS.

Experimental Protocols

The following are general, representative protocols. Researchers should optimize conditions based on their specific peptide sequence and synthesis scale.

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Start with the peptide-resin from the previous cycle that has undergone Boc deprotection (e.g., with trifluoroacetic acid) and neutralization (e.g., with diisopropylethylamine). The resin should be washed and swollen in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation of this compound (CRITICAL STEP):

-

In a separate vessel, dissolve this compound (3-4 equivalents over resin loading) in a minimal amount of DMF.

-

Add a carbodiimide coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (1 equivalent relative to the amino acid).

-

Allow the activation to proceed for 10-15 minutes at room temperature.

-

Crucially, do NOT add HOBt to the activation mixture , as it can cleave the tosyl protecting group.[7][8]

-

-

Coupling to Resin:

-

Drain the solvent from the prepared peptide-resin.

-

Immediately add the pre-activated this compound solution to the resin.

-

Agitate the reaction vessel for 1-3 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once complete, drain the reaction mixture and wash the peptide-resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

This protocol is for cleaving the completed peptide from the resin and removing all protecting groups, including the tosyl group.

-

Resin Preparation: After the final coupling and N-terminal Boc deprotection, wash the peptide-resin extensively with DCM and dry it under vacuum.

-

HF Cleavage:

-

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions. This procedure must be performed by trained personnel in a properly equipped fume hood.

-

Place the dried peptide-resin in a specialized HF reaction vessel.

-

Add a scavenger, such as p-cresol (typically 10% v/v), to trap reactive carbocations generated during deprotection.[11]

-

Cool the vessel to 0°C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.[11]

-

-

HF Removal and Peptide Precipitation:

-

Peptide Extraction and Lyophilization:

-

Dissolve the crude peptide in an appropriate aqueous solvent, such as aqueous acetonitrile containing 0.1% TFA.[11]

-

Lyophilize the solution to obtain the crude peptide powder, which can then be purified by preparative HPLC.

-

This method can be used to assess the purity of this compound raw material or to analyze crude peptides containing the residue.

-

System: An analytical HPLC or UHPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax 300SB-C18, 2.1 mm × 150 mm, 5.0 µm particle size).[12]

-

Mobile Phase A: 0.1% TFA in water.[12]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[12]

-

Flow Rate: 0.8 mL/min.[12]

-

Detection: UV at 214 nm.[12]

-

Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.[12]

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.[12]

References

- 1. This compound | 35899-43-5 | BLH-2109 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C18H23N3O6S | CID 6455010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to N-alpha-t-Boc-N-im-tosyl-L-histidine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

N-alpha-tert-butoxycarbonyl-N-imidazole-tosyl-L-histidine, commonly abbreviated as Boc-His(Tos)-OH, is a critical building block in the field of peptide chemistry. Its unique dual-protection scheme allows for the precise incorporation of histidine residues into synthetic peptides, a feature essential for the development of peptide-based therapeutics and research tools. This guide provides a comprehensive overview of its key features, presenting quantitative data, detailed experimental protocols, and visual representations of its application in solid-phase peptide synthesis (SPPS).

Core Features and Chemical Properties

This compound is a derivative of the amino acid L-histidine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole ring's nitrogen is protected by a tosyl (Tos) group. This strategic protection is vital for preventing unwanted side reactions during peptide synthesis. The Boc group is labile to moderately strong acids, allowing for its selective removal during each cycle of peptide chain elongation. In contrast, the tosyl group is more robust and requires a strong acid, such as hydrogen fluoride (HF), for its removal, which is typically performed at the final cleavage step.

Quantitative Data Summary

The physicochemical properties of N-alpha-t-Boc-N-im-tosyl-L-histidine are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 35899-43-5[1] |

| Molecular Formula | C₁₈H₂₃N₃O₆S[1] |

| Molecular Weight | 409.46 g/mol [1] |

| Appearance | White to off-white or light yellow crystal powder[2] |

| Melting Point | ~125 °C (decomposition)[1] |

| Optical Rotation [α]20/D | +16° ± 1° (c = 1% in methanol)[2] |

| pKa | 3.50 ± 0.10 (Predicted)[2] |

| Purity | Typically ≥98%[3][4] |

| Storage Temperature | -20°C[1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and ethanol.[5] |

Role in Peptide Synthesis